[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol
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Overview
Description
BMS-986104 derivative 12 is a synthetic organic compound known for its role as a biased agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This compound has shown significant immunomodulatory potential, making it a subject of interest in pharmacological research .
Preparation Methods
The synthesis of BMS-986104 derivative 12 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditionsThe final step involves the addition of the ethoxypropyl side chain . Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
BMS-986104 derivative 12 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
BMS-986104 derivative 12 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of biased agonists and their interactions with receptors.
Biology: The compound is utilized in research to understand the mechanisms of lymphocyte migration and sequestration.
Medicine: BMS-986104 derivative 12 is being investigated for its potential in treating autoimmune diseases and conditions involving excessive immune responses.
Mechanism of Action
BMS-986104 derivative 12 exerts its effects by selectively modulating the sphingosine-1-phosphate receptor 1 (S1P1). This modulation leads to biased signaling, which affects lymphocyte migration and sequestration. The compound’s action involves the activation of specific pathways, including GTP-binding protein signaling and calcium mobilization, which contribute to its immunomodulatory effects .
Comparison with Similar Compounds
BMS-986104 derivative 12 is compared with other S1P1 receptor modulators such as fingolimod (FTY720). Unlike fingolimod, which causes dose-dependent bradycardia, BMS-986104 derivative 12 demonstrates improved cardiovascular and pulmonary safety profiles while maintaining equivalent efficacy in preclinical models . Similar compounds include:
These compounds share similar mechanisms of action but differ in their safety profiles and specific receptor interactions .
Properties
Molecular Formula |
C21H33NO2 |
---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
[(1R,3S)-1-amino-3-[(6S)-6-(3-ethoxypropyl)-5,6,7,8-tetrahydronaphthalen-2-yl]cyclopentyl]methanol |
InChI |
InChI=1S/C21H33NO2/c1-2-24-11-3-4-16-5-6-18-13-19(8-7-17(18)12-16)20-9-10-21(22,14-20)15-23/h7-8,13,16,20,23H,2-6,9-12,14-15,22H2,1H3/t16-,20+,21-/m1/s1 |
InChI Key |
PYZTXDCPUPYILV-TYCQWZJGSA-N |
Isomeric SMILES |
CCOCCC[C@@H]1CCC2=C(C1)C=CC(=C2)[C@H]3CC[C@@](C3)(CO)N |
Canonical SMILES |
CCOCCCC1CCC2=C(C1)C=CC(=C2)C3CCC(C3)(CO)N |
Origin of Product |
United States |
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